Ethyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-4-phenyl-3-thiophenecarboxylate
CAS No.: 670273-05-9
Cat. No.: VC6959138
Molecular Formula: C18H17N3O3S3
Molecular Weight: 419.53
* For research use only. Not for human or veterinary use.
![Ethyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-4-phenyl-3-thiophenecarboxylate - 670273-05-9](/images/structure/VC6959138.png)
Specification
CAS No. | 670273-05-9 |
---|---|
Molecular Formula | C18H17N3O3S3 |
Molecular Weight | 419.53 |
IUPAC Name | ethyl 2-[[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]-4-phenylthiophene-3-carboxylate |
Standard InChI | InChI=1S/C18H17N3O3S3/c1-3-24-17(23)15-13(12-7-5-4-6-8-12)9-25-16(15)19-14(22)10-26-18-21-20-11(2)27-18/h4-9H,3,10H2,1-2H3,(H,19,22) |
Standard InChI Key | OVJHNZGRIWHWLP-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CSC3=NN=C(S3)C |
Introduction
Structural Analysis and Molecular Properties
The compound features a thiophene ring substituted at the 2-position with an ethyl carboxylate group and at the 4-position with a phenyl group. The 3-position of the thiophene is functionalized with an amino group connected to a thioacetyl linker, which bridges to a 5-methyl-1,3,4-thiadiazole ring. This architecture integrates three critical heterocyclic systems:
-
Thiophene: A five-membered aromatic ring with one sulfur atom, known for enhancing electronic delocalization and metabolic stability in drug candidates .
-
1,3,4-Thiadiazole: A nitrogen-sulfur heterocycle associated with broad-spectrum bioactivity, including antimicrobial and anticonvulsant effects .
-
Thioacetyl linker: A sulfur-containing spacer that may improve membrane permeability and modulate electronic interactions between the thiophene and thiadiazole moieties .
The methyl group at the 5-position of the thiadiazole ring likely influences steric and electronic properties, potentially enhancing binding affinity to biological targets such as bacterial enzymes or neuronal ion channels .
Synthetic Pathways and Optimization Strategies
Core Thiophene Synthesis
The thiophene core is typically synthesized via Paal-Knorr cyclization, involving diketones and sulfurizing agents. For ethyl 4-phenyl-3-thiophenecarboxylate, a common route involves:
-
Condensation of ethyl acetoacetate with phenylacetic acid derivatives.
-
Cyclization using phosphorus pentasulfide (P₂S₅) to form the thiophene ring .
Functionalization with Thiadiazole Moiety
Pharmacological Activities of Structural Analogs
Anticonvulsant Activity
1,3,4-Thiadiazole derivatives have shown promise in modulating neuronal excitability. Key findings include:
-
Analog C: 2-Amino-5-(3-hydroxy-2-naphthyl)-1,3,4-thiadiazole derivatives reduced seizure duration by 72–79% in murine models at 90 mg/kg, outperforming phenobarbital .
-
Analog D: Thiadiazole-acetamide hybrids exhibited 85% inhibition of pentylenetetrazole-induced seizures at 50 mg/kg, attributed to carbonic anhydrase inhibition .
The thiophene carboxylate group in the target compound may synergize with the thiadiazole moiety to enhance blood-brain barrier permeability .
Structure-Activity Relationship (SAR) Considerations
-
Thiadiazole substitution:
-
Thiophene modifications:
-
Hybridization effects:
Computational Modeling and Target Prediction
Molecular docking studies of analogous compounds suggest potential interactions with:
-
Bacterial targets: Penicillin-binding proteins (PBPs) and dihydrofolate reductase (DHFR) .
-
Neurological targets: GABA-A receptors and voltage-gated sodium channels .
Key interactions:
-
Hydrogen bonding between the thiadiazole sulfur and His394 of PBP2a (ΔG = −8.2 kcal/mol) .
-
π-cation interactions between the phenyl group and Arg207 of the GABA-A receptor (ΔG = −7.9 kcal/mol) .
Toxicological and Pharmacokinetic Profiles
While direct data on the target compound are unavailable, related molecules exhibit:
-
Metabolism: Hepatic oxidation of the thiophene ring via CYP3A4, yielding sulfoxide metabolites .
-
Toxicity: LD₅₀ values >500 mg/kg in rodents for most thiadiazole-thiophene hybrids .
-
Bioavailability: Predicted Cₘₐₓ of 12.3 μg/mL following oral administration (50 mg/kg), with Tₘₐₓ at 2.1 hours .
Future Research Directions
-
Synthetic optimization:
-
Explore microwave-assisted synthesis to reduce reaction times from 8–12 hours to <2 hours.
-
Investigate enzymatic resolution techniques to produce enantiomerically pure forms.
-
-
Biological screening:
-
Prioritize in vitro assays against methicillin-resistant S. aureus (MRSA) and C. albicans biofilms.
-
Evaluate neuroprotective effects in kainic acid-induced epilepsy models.
-
-
Formulation development:
-
Design nanoparticle carriers to enhance aqueous solubility (predicted logP = 3.8).
-
Assess transdermal delivery potential using Franz diffusion cells.
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume